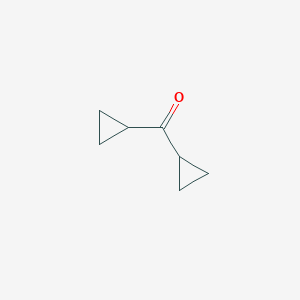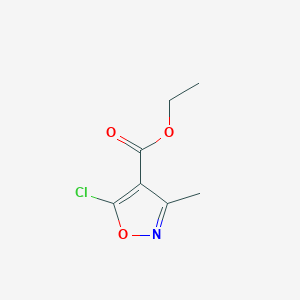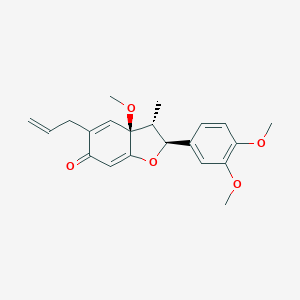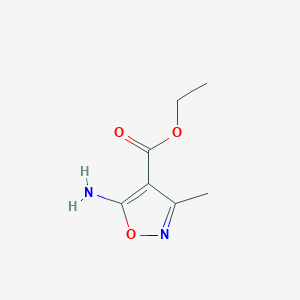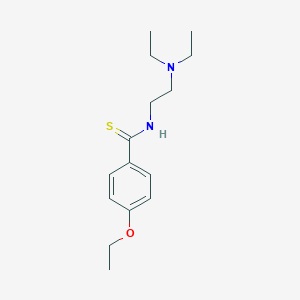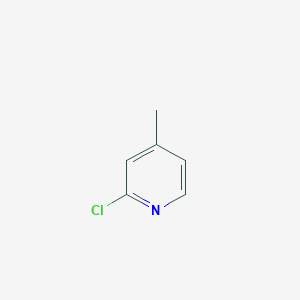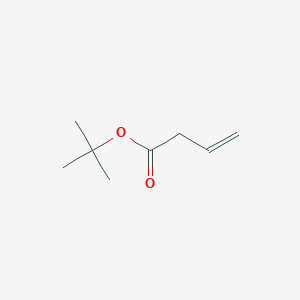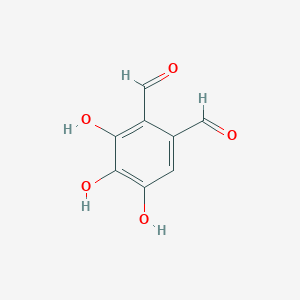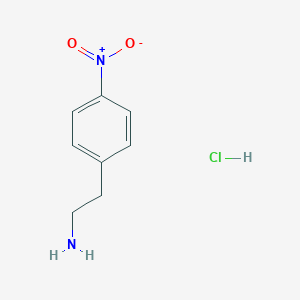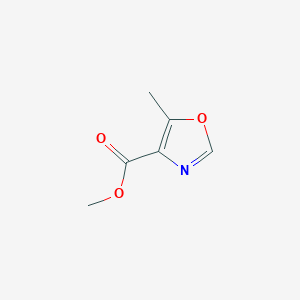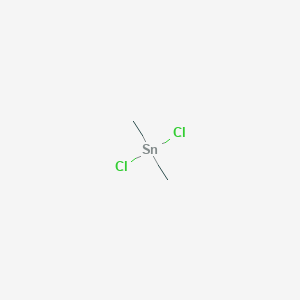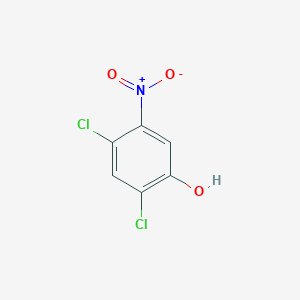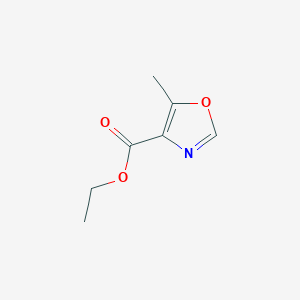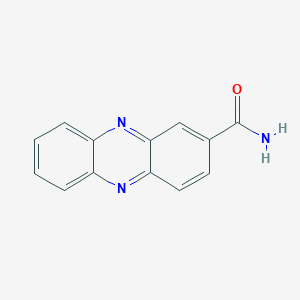
Phenazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazine-2-carboxamide, also known as PCA, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research. PCA is a derivative of phenazine, a naturally occurring compound found in many microorganisms and plants. PCA has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Aplicaciones Científicas De Investigación
Phenazine-2-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of microbiology, Phenazine-2-carboxamide has been shown to exhibit antimicrobial activity against a range of bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Phenazine-2-carboxamide has also been shown to exhibit antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer cells. In addition, Phenazine-2-carboxamide has been shown to exhibit immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of Phenazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of bacterial DNA synthesis and the induction of oxidative stress in cancer cells. Phenazine-2-carboxamide has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA synthesis, which leads to the inhibition of bacterial growth. In cancer cells, Phenazine-2-carboxamide has been shown to induce oxidative stress, which leads to the activation of apoptotic pathways and the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Phenazine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of biofilm formation in bacteria, the induction of apoptosis in cancer cells, and the stimulation of cytokine and chemokine production in immune cells. Phenazine-2-carboxamide has also been shown to exhibit anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenazine-2-carboxamide has several advantages for lab experiments, including its low toxicity and high stability. However, Phenazine-2-carboxamide has some limitations, including its limited solubility in water and its potential to exhibit variable biological activity depending on the source of the compound.
Direcciones Futuras
There are several future directions for Phenazine-2-carboxamide research, including the identification of new sources of the compound, the development of new synthesis methods, and the exploration of its potential applications in various fields of research. In addition, further studies are needed to fully understand the mechanism of action of Phenazine-2-carboxamide and to identify potential drug targets for the compound.
Métodos De Síntesis
Phenazine-2-carboxamide can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis of Phenazine-2-carboxamide involves the reaction of phenazine-1-carboxylic acid with ammonia, which results in the formation of Phenazine-2-carboxamide. Biosynthesis of Phenazine-2-carboxamide occurs in microorganisms such as Pseudomonas aeruginosa and Streptomyces griseus, where it is produced through the action of phenazine biosynthesis enzymes.
Propiedades
Número CAS |
18644-21-8 |
|---|---|
Nombre del producto |
Phenazine-2-carboxamide |
Fórmula molecular |
C13H9N3O |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
phenazine-2-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-13(17)8-5-6-11-12(7-8)16-10-4-2-1-3-9(10)15-11/h1-7H,(H2,14,17) |
Clave InChI |
HBUAKGFNHSQHSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N |
Sinónimos |
2-Phenazinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



